2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid
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Overview
Description
2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzoic acid core: This can be achieved through Friedel-Crafts acylation of toluene derivatives.
Introduction of the piperidyl group: This step involves the reaction of the benzoic acid derivative with a piperidyl compound under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final modifications: Additional functional groups are introduced through various organic reactions, such as nitration, reduction, and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzoic acid: A simpler analog with similar structural features.
3-(2,4-Dimethyl-5-oxocyclopent-1-enyl)propionic acid: Another compound with a similar core structure but different functional groups.
Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester: A related compound with a different ester functional group.
Uniqueness
2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H24N2O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C22H24N2O4/c1-13-4-6-16(24-10-8-17(25)9-11-24)12-19(13)21(26)23-20-14(2)5-7-18(15(20)3)22(27)28/h4-7,12H,8-11H2,1-3H3,(H,23,26)(H,27,28) |
InChI Key |
USAPMJKOJBISGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCC(=O)CC2)C(=O)NC3=C(C=CC(=C3C)C(=O)O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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